molecular formula C17H21FN2O3 B5198413 1-[(3-Fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one

1-[(3-Fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one

Cat. No.: B5198413
M. Wt: 320.36 g/mol
InChI Key: HQLJAQIJYQQPPO-UHFFFAOYSA-N
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Description

This compound features a piperidin-2-one core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Formation of the Oxazinane Ring: This can be accomplished through a cyclization reaction involving an appropriate diol and a carbonyl compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain proteins or enzymes, while the oxazinane ring can modulate its chemical reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Chlorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one: Similar structure but with a chlorine atom instead of fluorine.

    1-[(3-Methylphenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-[(3-Fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c18-15-5-3-4-13(10-15)11-19-12-14(6-7-16(19)21)17(22)20-8-1-2-9-23-20/h3-5,10,14H,1-2,6-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLJAQIJYQQPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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